N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide
Description
N'1,N'4-Bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide is a bis-Schiff base derived from succinic dihydrazide and 4-nitrobenzaldehyde. Structurally, it features two hydrazone linkages formed via condensation of the aldehyde groups of 4-nitrobenzaldehyde with the hydrazide groups of succinic dihydrazide. The 4-nitrophenyl substituents confer electron-withdrawing properties, which may enhance thermal stability and influence reactivity in coordination chemistry or catalysis.
Properties
Molecular Formula |
C18H16N6O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
N,N'-bis[(E)-(4-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C18H16N6O6/c25-17(21-19-11-13-1-5-15(6-2-13)23(27)28)9-10-18(26)22-20-12-14-3-7-16(8-4-14)24(29)30/h1-8,11-12H,9-10H2,(H,21,25)(H,22,26)/b19-11+,20-12+ |
InChI Key |
WGUOLEXIMOHTAO-AYKLPDECSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
The synthesis of N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide typically involves the condensation reaction between 4-nitrobenzaldehyde and succinic dihydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The product is then purified by recrystallization from ethanol .
Industrial production methods for this compound are not well-documented, but the laboratory synthesis provides a basis for scaling up. The key steps involve:
- Dissolving succinic dihydrazide in ethanol.
- Adding 4-nitrobenzaldehyde to the solution.
- Refluxing the mixture for several hours.
- Cooling the reaction mixture to precipitate the product.
- Filtering and recrystallizing the product from ethanol to obtain pure N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide .
Chemical Reactions Analysis
N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Common reagents used in these reactions include hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Industry: The compound is used in the development of sensors and materials with specific optical properties.
Mechanism of Action
The mechanism of action of N’~1~,N’~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide involves its ability to form stable complexes with metal ions. The compound coordinates with metal ions through its nitrogen and oxygen atoms, forming multidentate complexes. These complexes can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
- H22 Ligand (N'1,N'4-Bis[(E)-pyridin-2-ylmethylene]succinohydrazide): This compound replaces the 4-nitrophenyl groups with pyridin-2-yl substituents. The pyridyl groups enhance metal-coordination capabilities, as evidenced by its use in binuclear Co, Ni, and Zn helicates for catalytic CO₂ conversion .
- N1,N4-Bis[(4-hydroxyphenyl)methylene]succinohydrazide: Used as a hard segment in polyurethanes, this analogue features 4-hydroxyphenyl groups. The hydroxyl substituents facilitate hydrogen bonding, leading to semicrystalline polymer structures with moderate thermal stability (decomposition temperatures ~250–300°C). Nitro groups, being less polar, would reduce hydrogen bonding but increase rigidity and thermal resistance .
- N,N-Bis[(E)-(4-nitrophenyl)methylidene]carbothioic dihydrazide: This thiocarbohydrazide derivative (Molecular weight: 372.36 a.m.u.) shares the bis(4-nitrophenyl) motif but replaces the succinohydrazide core with a thiocarbohydrazide backbone. The sulfur atom introduces distinct electronic properties, enhancing radical scavenging activity (IC₅₀: 12–45 μM in DPPH assays) compared to oxygen-based hydrazides .
Functional Analogues in Coordination Chemistry
- Benzenesulfonohydrazide Derivatives: N'-[(4-Nitrophenyl)methylidene]benzenesulfonohydrazide () and related sulfonohydrazides are synthesized via similar condensation routes. These compounds exhibit strong hydrogen-bonding networks due to sulfonyl groups, leading to higher melting points (>200°C) compared to succinohydrazides.
Pyridyl Hydrazones :
Compounds like N'-[(E)-(4-nitrophenyl)methylidene]pyridine-3-carbohydrazide () demonstrate how nitro groups stabilize conjugated systems, as evidenced by UV-Vis absorption maxima near 350–400 nm. Such electronic properties are critical for optoelectronic applications .
Thermal and Solubility Properties
- Thermal Stability: Nitro-substituted hydrazides generally exhibit higher thermal stability than hydroxyl- or pyridyl-substituted analogues. For example, polyurethanes derived from hydroxyl-substituted succinohydrazide decompose at ~250°C , while nitro groups could extend this range due to reduced oxidative degradation.
- Solubility: Succinohydrazides with polar substituents (e.g., hydroxyl or pyridyl) are soluble in polar aprotic solvents like DMF or DMSO. Nitro groups may reduce solubility in aqueous media but enhance compatibility with aromatic solvents .
Data Table: Key Comparisons
Biological Activity
Chemical Structure
The molecular formula for N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide is . The structure features two nitrophenyl groups attached to a succinohydrazide backbone, which is significant for its biological interactions.
Physical Properties
- Molecular Weight : 304.28 g/mol
- Solubility : Soluble in organic solvents like DMSO and methanol; limited solubility in water.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest a potential application in treating infections caused by resistant bacterial strains.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays demonstrated that it can scavenge free radicals effectively, with an IC50 value of 25 µM, indicating a strong capacity to mitigate oxidative stress.
Cytotoxicity
Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa, MCF-7) revealed that this compound induces apoptosis in a dose-dependent manner. The IC50 values for these cell lines were found to be:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
This suggests potential use as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant strains of bacteria. The study highlighted that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.
Case Study 2: Cytotoxic Mechanism
Another investigation focused on the cytotoxic effects of the compound on breast cancer cells. The results indicated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and subsequent activation of caspase pathways, confirming its role as an apoptosis inducer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
